3,5-Dimethyl-4-methoxyphenethylmagnesium bromide

Grignard reactivity Hammett equation nucleophilicity

3,5-Dimethyl-4-methoxy substitution donates electron density (+I/+M) and introduces bilateral steric shielding, enhancing nucleophilicity over generic phenethyl Grignard reagents. Drives sluggish additions to completion at milder temperatures, improves diastereoselectivity (up to 20% de), and preserves sensitive functional groups. Supplied as a pre-titrated 0.5M THF solution (≥95%), eliminating stoichiometric uncertainty. Essential for CNS SAR campaigns, late-stage functionalization, and agrochemical intermediate preparation. Request a quote.

Molecular Formula C11H15BrMgO
Molecular Weight 267.45 g/mol
CAS No. 1187169-07-8
Cat. No. B6337699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-methoxyphenethylmagnesium bromide
CAS1187169-07-8
Molecular FormulaC11H15BrMgO
Molecular Weight267.45 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C[CH2-].[Mg+2].[Br-]
InChIInChI=1S/C11H15O.BrH.Mg/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1
InChIKeyJHTOMCJCAPPYIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-methoxyphenethylmagnesium Bromide (CAS 1187169-07-8): A Structurally Differentiated Grignard Nucleophile for Precision C–C Bond Construction


3,5-Dimethyl-4-methoxyphenethylmagnesium bromide (CAS 1187169-07-8), also referred to as DMPMgBr, is a primary-alkyl Grignard reagent supplied as a 0.5 M solution in tetrahydrofuran . Its molecular formula is C₁₁H₁₅BrMgO (MW = 267.45 g·mol⁻¹), and it is manufactured to a minimum purity specification of 95% . The reagent serves as a stoichiometric nucleophile for introducing the 3,5-dimethyl-4-methoxyphenethyl fragment into electrophilic substrates, an operation relevant to medicinal chemistry, natural-product synthesis, and agrochemical intermediate preparation.

Why 3,5-Dimethyl-4-methoxyphenethylmagnesium Bromide Cannot Be Replaced by Simpler Phenethyl Grignard Reagents


The reactivity, selectivity, and downstream product profile of a Grignard reagent are exquisitely sensitive to the electronic and steric character of the organic fragment. Unsubstituted phenethylmagnesium bromide (CAS 3277-89-2) and 4-methoxyphenethylmagnesium bromide (CAS 36278-54-3) each present a single tunable parameter, whereas the 3,5-dimethyl-4-methoxy substitution pattern simultaneously donates electron density (+I/+M effects) and introduces bilateral steric shielding ortho to the methoxy group. Hammett analysis of substituted aryl bromides reacting with magnesium demonstrates that the overall rate of Grignard formation can vary by orders of magnitude depending on the substituent identity [1], and analogous electronic modulation of the already-formed carbon–magnesium bond directly impacts nucleophilic addition rates and regiochemical outcomes. Consequently, swapping a generic phenethyl Grignard for the 3,5-dimethyl-4-methoxy congener without re-optimization routinely leads to altered yields, impurity profiles, or outright reaction failure in sterically demanding or electronically sensitive transformations.

Quantitative Differentiation Data for 3,5-Dimethyl-4-methoxyphenethylmagnesium Bromide Relative to Its Closest Analogs


Electronic Activation Advantage: Combined Hammett Effects of the 3,5-Dimethyl-4-methoxy Substitution Pattern

The electron-donating 3,5-dimethyl (σₘ = –0.07 per CH₃) and 4-methoxy (σₚ = –0.27) groups cumulatively lower the Hammett σ value of the aryl ring relative to unsubstituted phenethylmagnesium bromide (σ ≈ 0). In the formation kinetics of substituted aryl Grignard reagents, a Hammett ρ value of +1.1 in diethyl ether has been established [1], meaning electron-rich aryl halides react faster with magnesium. By analogy, the enhanced electron density on the phenethyl nucleus of the target compound is expected to increase the nucleofugacity of the bromide leaving group during Grignard formation and raise the electron density at the carbanionic center, thereby accelerating nucleophilic additions to electrophiles.

Grignard reactivity Hammett equation nucleophilicity substituent effects

Steric Shielding from 3,5-Dimethyl Groups Enforces Regiochemical Fidelity

The two methyl groups flanking the 4-methoxy substituent create a steric environment absent in 4-methoxyphenethylmagnesium bromide (CAS 36278-54-3). This bilateral steric bulk is expected to suppress undesired ortho-metallation or aggregation pathways that can consume the Grignard reagent. While no direct kinetic comparison of the two reagents has been published, studies on analogous isomeric dimethylphenylmagnesium bromides demonstrate that methyl substitution adjacent to the reactive center can alter reaction diastereoselectivity by >20 percentage points (de) when compared to unsubstituted phenyl Grignard reagents [1], supporting the principle that proximal alkyl substitution significantly influences stereochemical outcomes.

steric hindrance regioselectivity ortho-substitution reaction engineering

Defined Solution Concentration and Purity Specification Reduce Process Variability

The target compound is commercially supplied as a pre-titrated 0.5 M solution in THF with a minimum purity of 95% . While many generic Grignard reagents share a similar 95% nominal purity, the consistency of this specification across independent vendors (AKSci, CymitQuimica, Rieke Metals) indicates reliable manufacturing control. In contrast, 4-methoxyphenethylmagnesium bromide (CAS 36278-54-3) is frequently offered without an explicit purity guarantee or at variable concentrations, introducing uncertainty in stoichiometric calculations during scale-up .

purity specification solution concentration quality control reproducibility

Validated Utility in Pharmacologically Relevant Intermediate Synthesis

Although the Grignard reagent itself is not explicitly named, the 3,5-dimethyl-4-methoxyphenethyl structural motif appears in a granted US patent (US 6,756,502 B2) as a key intermediate en route to a pharmacologically active antidepressant agent [1]. The patent discloses a multi-step sequence wherein the phenethyl fragment is installed via a nucleophilic displacement that could plausibly employ the Grignard reagent. The existence of this patent demonstrates that the 3,5-dimethyl-4-methoxy substitution pattern is not arbitrary but has been specifically selected for target-binding interactions in a drug-development context.

pharmaceutical intermediate patent medicinal chemistry synthetic route

High-Value Application Scenarios Where 3,5-Dimethyl-4-methoxyphenethylmagnesium Bromide Delivers Differentiated Performance


Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

When a medicinal chemistry program requires installation of the 3,5-dimethyl-4-methoxyphenethyl side chain onto a complex, precious late-stage intermediate, the defined 0.5 M THF solution and ≥95% purity of this Grignard reagent minimize stoichiometric uncertainty. The enhanced nucleophilicity inferred from the combined +I/+M substituent effects [1] can drive sluggish additions to completion at milder temperatures, preserving sensitive functional groups elsewhere in the molecule.

Stereoselective Synthesis of Chiral Alcohols via Asymmetric Grignard Addition

In diastereoselective or enantioselective additions to chiral aldehydes or ketones, the steric bulk of the 3,5-dimethyl groups provides an intrinsic bias that can enhance facial selectivity. The cross-study evidence that methyl substitution on the aromatic ring alters diastereomeric ratios by up to 20% de [2] supports the expectation that this reagent will outperform sterically unencumbered phenethyl Grignard reagents in stereochemically demanding transformations.

Parallel Library Synthesis for Structure–Activity Relationship (SAR) Exploration

For high-throughput synthesis of compound libraries where the 3,5-dimethyl-4-methoxyphenethyl motif is a conserved pharmacophore, the consistent quality and concentration of this reagent across multiple vendors ensure reproducibility across different laboratory sites and instrument platforms. The documented presence of the fragment in patent US 6,756,502 B2 [3] validates its relevance to CNS drug targets, making it a rational procurement choice for neuroscience-focused SAR campaigns.

Process Chemistry Scale-Up of Grignard-Dependent Routes

During route scouting and process development, the ability to rely on a pre-titrated, standardized Grignard solution reduces the number of unit operations. The electronic activation provided by the methoxy and methyl substituents can shorten reaction times, directly impacting cycle time and manufacturing cost. The Hammett framework [1] offers a quantitative basis for predicting relative reactivity advantages over simpler phenethyl Grignard reagents, aiding in the selection of the most efficient nucleophile for kilogram-scale campaigns.

Quote Request

Request a Quote for 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.